An In-Depth Technical Guide to Ethyl Di-o-tolylphosphonoacetate: A Specialized Reagent for Z-Selective Olefination
An In-Depth Technical Guide to Ethyl Di-o-tolylphosphonoacetate: A Specialized Reagent for Z-Selective Olefination
Abstract
This technical guide provides a comprehensive overview of Ethyl Di-o-tolylphosphonoacetate, a phosphonate ester reagent of significant interest in modern organic synthesis. While the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, traditionally favoring the formation of thermodynamically stable (E)-alkenes, Ethyl Di-o-tolylphosphonoacetate serves as a specialized tool for overcoming this selectivity. This document delves into the reagent's physicochemical properties, its critical role in the Z-selective HWE reaction as pioneered by Ando, detailed experimental protocols, and its applications in complex molecule synthesis. Safety, handling, and mechanistic insights are also provided to equip researchers with the knowledge for its effective and safe implementation.
Introduction: The Challenge of Stereocontrolled Olefination
The formation of carbon-carbon double bonds is a fundamental transformation in organic chemistry, pivotal to the synthesis of pharmaceuticals, natural products, and advanced materials. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely adopted method for this purpose, involving the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[1][2] A key advantage of the HWE reaction over the classical Wittig reaction is the straightforward aqueous workup to remove the phosphate byproduct.[2]
However, the standard HWE reaction typically yields the thermodynamically more stable (E)-alkene as the major product.[2][3] Achieving high selectivity for the less stable (Z)-alkene, or cis-olefin, has historically been a significant synthetic challenge. This has led to the development of modified reagents designed to kinetically favor the (Z)-isomer. Ethyl Di-o-tolylphosphonoacetate has emerged as a highly effective reagent in this class, enabling the synthesis of (Z)-α,β-unsaturated esters with valuable levels of stereocontrol.[1][4] Its utility stems from the sterically demanding ortho-tolyl groups on the phosphorus atom, which dictate the stereochemical outcome of the olefination process.
Physicochemical Properties and Structure
Ethyl Di-o-tolylphosphonoacetate, also known by its IUPAC name ethyl 2-bis(2-methylphenoxy)phosphorylacetate, is a high-boiling point liquid.[5][6] Its identity and core properties are summarized below.
Caption: Chemical Structure of Ethyl Di-o-tolylphosphonoacetate.
| Property | Value | Source(s) |
| CAS Number | 188945-41-7 | [5][6][7][8] |
| Molecular Formula | C₁₈H₂₁O₅P | [5][6][7][8] |
| Molecular Weight | 348.33 g/mol | [5][6][8] |
| Appearance | Colorless to Yellow/Orange clear liquid | [5] |
| Boiling Point | 240 °C @ 3 mmHg | [5] |
| Density | 1.19 g/cm³ | [5] |
| Refractive Index | 1.5330 - 1.5350 | [5] |
| Synonyms | Di-o-tolylphosphonoacetic acid ethyl ester, Ethyl 2-(bis(o-tolyloxy)phosphoryl)acetate | [5][7] |
Synthesis of the Reagent
Phosphonate esters of this type are typically synthesized via the Michaelis-Arbuzov reaction . This reaction involves the treatment of a tri-coordinate phosphorus compound, such as a phosphite, with an alkyl halide. For Ethyl Di-o-tolylphosphonoacetate, a plausible synthetic route involves the reaction of tri-o-tolyl phosphite with an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate). The reaction proceeds through a quasi-phosphonium salt intermediate, which then undergoes dealkylation, typically via an Sₙ2 mechanism, to yield the final pentavalent phosphonate product and a halo-tolyl byproduct. Careful control of reaction conditions is necessary to ensure high yields and purity.
Core Application: The Z-Selective Horner-Wadsworth-Emmons Reaction
The primary application for Ethyl Di-o-tolylphosphonoacetate is as a stereocontrolling reagent in the HWE reaction to favor the formation of (Z)-alkenes, a strategy often referred to as the Ando method.[1][4]
General Mechanism and the Origin of Z-Selectivity
The HWE reaction begins with the deprotonation of the phosphonate at the α-carbon using a strong base (e.g., sodium hydride) to form a nucleophilic phosphonate carbanion.[2] This carbanion then adds to the carbonyl group of an aldehyde or ketone. The key to the stereoselectivity of this specific reagent lies in the steric bulk of the two ortho-tolyl groups.
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Deprotonation: A strong base removes the acidic proton α to the phosphonate and ester groups, creating the reactive carbanion.
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Nucleophilic Addition: The carbanion attacks the aldehyde, forming two diastereomeric intermediates (erythro and threo).
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Intermediate Equilibration & Ring Closure: These intermediates can equilibrate and subsequently cyclize to form oxaphosphetane intermediates.
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Stereo-determining Elimination: The traditional HWE reaction allows for equilibration to the more stable anti-oxaphosphetane, which rapidly eliminates to form the (E)-alkene. However, the bulky o-tolyl groups on Ethyl Di-o-tolylphosphonoacetate create significant steric hindrance. This disfavors the formation of the anti-intermediate and kinetically favors the formation of the syn-oxaphosphetane. This syn-intermediate then collapses to preferentially yield the (Z)-alkene.
Caption: The bulky o-tolyl groups favor the kinetic syn-pathway, leading to the (Z)-alkene.
Detailed Experimental Protocol: Synthesis of Ethyl (Z)-4-methylcinnamate
The following protocol is adapted from a demonstrated procedure for the Z-selective HWE reaction.[4]
Caption: Step-by-step workflow for a typical Z-selective HWE olefination.
Materials:
-
Ethyl Di-o-tolylphosphonoacetate (523 mg, 1.5 mmol, 1.5 eq.)
-
Sodium Hydride (60% dispersion in paraffin oil, 64 mg, 1.6 mmol, 1.6 eq.)
-
p-Tolualdehyde (120 mg, 1.0 mmol, 1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
-
Standard workup reagents (Water, Ethyl Acetate, 2M HCl, sat. NaHCO₃, Brine)
-
Silica gel for chromatography
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of Ethyl Di-o-tolylphosphonoacetate (1.5 mmol) in dry THF (5 mL).
-
Expert Insight: The use of dry THF and an inert atmosphere is critical as the phosphonate carbanion intermediate is highly reactive towards water and oxygen.
-
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Carefully add sodium hydride (1.6 mmol) portion-wise. Stir the resulting mixture at -78 °C for 30 minutes.
-
Expert Insight: The excess of base ensures complete formation of the carbanion. Stirring for 30 minutes allows for full deprotonation before the electrophile is introduced.
-
-
Aldehyde Addition: Add p-tolualdehyde (1.0 mmol) dropwise to the reaction mixture at -78 °C. Continue stirring at this temperature for 2 hours.
-
Expert Insight: Maintaining the low temperature is crucial for kinetic control, which maximizes the formation of the desired (Z)-isomer by preventing equilibration to the more stable (E)-pathway intermediates.
-
-
Quenching: After 2 hours, quench the reaction by slowly adding water (15 mL) while the flask is still in the cold bath.
-
Extraction and Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers and wash sequentially with 2 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Expert Insight: The acid wash removes any unreacted base, while the bicarbonate wash removes acidic impurities. The final brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography to yield the final product. The reported procedure achieved a 91% yield with an E:Z ratio of 1:1.29.[4]
Applications in Drug Development and Natural Product Synthesis
The ability to selectively construct (Z)-alkenes is of paramount importance in medicinal chemistry and the total synthesis of natural products.[1] Many biologically active molecules contain cis-double bonds, and controlling this stereochemistry is essential for achieving the desired biological activity. Ethyl Di-o-tolylphosphonoacetate provides a reliable method for installing this specific functionality. Its applications include:
-
Fragment Coupling: In convergent synthetic strategies, this reagent can be used to couple complex molecular fragments, introducing a (Z)-alkene linker.
-
Synthesis of Macrocycles: Intramolecular HWE reactions using this type of reagent can be employed for the synthesis of macrocyclic natural products containing a cis-double bond within the ring structure.
-
Precursor Synthesis: It is used to create key building blocks that will be carried forward in multi-step syntheses of pharmaceutically relevant targets.
Safety, Handling, and Storage
While a specific, comprehensive Safety Data Sheet (SDS) for Ethyl Di-o-tolylphosphonoacetate should always be consulted prior to use, general precautions for phosphonate esters apply.
| Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear appropriate chemical safety goggles, nitrile gloves, and a lab coat. | [9] |
| Handling | Use in a well-ventilated chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. | [10] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. May require storage under an inert gas and refrigeration. | [10] |
| Incompatibilities | Strong oxidizing agents. Reactive with strong bases (as intended in the reaction). Protect from moisture. | [10] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. In all cases of significant exposure, seek medical attention. | [9][11] |
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂) and oxides of phosphorus.[10]
Conclusion
Ethyl Di-o-tolylphosphonoacetate is a powerful, specialized reagent that addresses a specific and often difficult challenge in organic synthesis: the stereoselective formation of (Z)-alkenes. Through the clever application of steric hindrance, this Ando-type HWE reagent redirects the reaction pathway away from the thermodynamic default, providing chemists with a valuable tool for kinetic control. Its successful application in synthesizing complex molecules underscores its importance in the fields of drug discovery and natural product synthesis, making it an essential component of the modern synthetic chemist's toolbox.
References
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Ethyl Di-o-tolylphosphonoacetate | C18H21O5P | CID 10593815. PubChem, National Institutes of Health. [Link]
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Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CORE. [Link]
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Ethyl diethyl-phosphonoacetate | C8H17O5P | CID 17846631. PubChem, National Institutes of Health. [Link]
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Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
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Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
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Synthesis of O,O -Diethyl Arylthiophosphonate from O -Aryl- O , O -diethylthiophosphate. ResearchGate. [Link]
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